molecular formula C6H8N4O3 B14137282 N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea CAS No. 952004-61-4

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea

Cat. No.: B14137282
CAS No.: 952004-61-4
M. Wt: 184.15 g/mol
InChI Key: IDBZRABRQPICFI-UHFFFAOYSA-N
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Description

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a urea group attached to a pyrimidine ring, which is substituted with a methyl group at the 6th position and two oxo groups at the 2nd and 4th positions. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea typically involves the reaction of 6-methyluracil with isocyanates. One common method is the reaction of 6-methyluracil with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

952004-61-4

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)urea

InChI

InChI=1S/C6H8N4O3/c1-2-3(9-5(7)12)4(11)10-6(13)8-2/h1H3,(H3,7,9,12)(H2,8,10,11,13)

InChI Key

IDBZRABRQPICFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)N

Origin of Product

United States

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